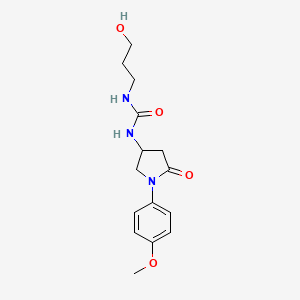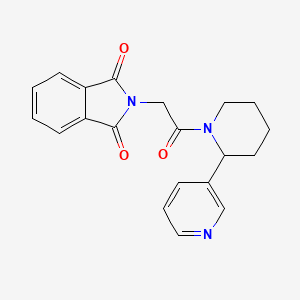
2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione is a complex organic compound featuring a unique structure that combines an isoindoline-1,3-dione core with a piperidine ring substituted with a pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mécanisme D'action
Target of Action
The primary target of 2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . The interaction involves several key amino acid residues, which leads to changes in the receptor’s conformation and function .
Pharmacokinetics
In silico analysis suggests that the compound follows lipinski’s rule of five , which predicts good absorption and permeation characteristics
Result of Action
One study found that a similar compound was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that this compound may have potential therapeutic effects in conditions related to dopaminergic dysfunction, such as Parkinson’s disease.
Analyse Biochimique
Cellular Effects
The cellular effects of 2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione are also not well-defined. It is known that isoindolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The piperidine ring is then introduced through nucleophilic substitution reactions, often using pyridine derivatives as starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as SiO2-tpy-Nb can be used to enhance reaction efficiency and selectivity . Solvents like isopropanol and water mixtures are commonly employed under reflux conditions to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Applications De Recherche Scientifique
2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: A compound with a similar structure but different substituents, showing distinct biological activities.
Piperidin-1-yl-N-pyridine-3-yl-2-oxoacetamide:
Uniqueness
2-(2-Oxo-2-(2-(pyridin-3-yl)piperidin-1-yl)ethyl)isoindoline-1,3-dione is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
IUPAC Name |
2-[2-oxo-2-(2-pyridin-3-ylpiperidin-1-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(13-23-19(25)15-7-1-2-8-16(15)20(23)26)22-11-4-3-9-17(22)14-6-5-10-21-12-14/h1-2,5-8,10,12,17H,3-4,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCYKHZADKLAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3018447.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((1-morpholino-1-oxobutan-2-yl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018449.png)
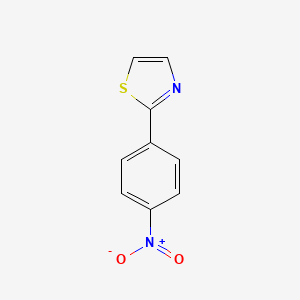
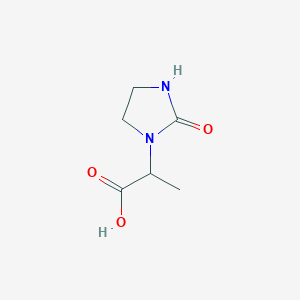

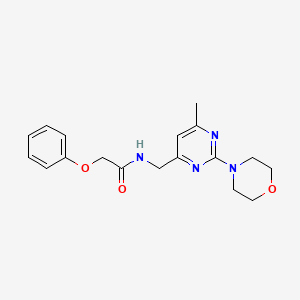
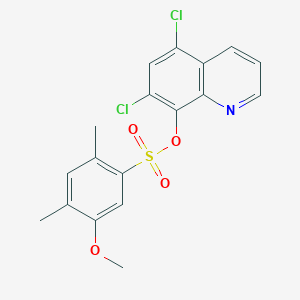

![5-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3018461.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018464.png)
![1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B3018465.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)
